(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidin-7-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-(4-hydroxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with a thiazolo[3,2-a]pyrimidin-7-one derivative under specific conditions to form the desired product. The reaction conditions often require a catalyst, such as a base or acid, and controlled temperature to ensure the correct formation of the (6Z) isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imino group can be reduced to an amine.
Substitution: The benzylidene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a benzaldehyde derivative, while reduction of the imino group may produce an amine derivative.
Scientific Research Applications
(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (6Z)-6-(4-hydroxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidin-7-one derivatives: Compounds with similar core structures but different substituents.
Benzylidene derivatives: Compounds with a benzylidene moiety attached to various cores.
Uniqueness
What sets (6Z)-6-(4-hydroxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one apart is its specific combination of functional groups and the (6Z) configuration, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C14H11N3O2S |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
5-amino-2-methyl-6-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H11N3O2S/c1-8-7-17-12(15)11(13(19)16-14(17)20-8)6-9-2-4-10(18)5-3-9/h2-7H,15H2,1H3 |
InChI Key |
QHZDZQYNYQVUER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(C(=O)N=C2S1)C=C3C=CC(=O)C=C3)N |
Origin of Product |
United States |
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